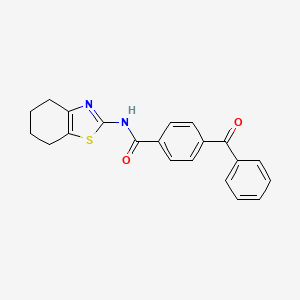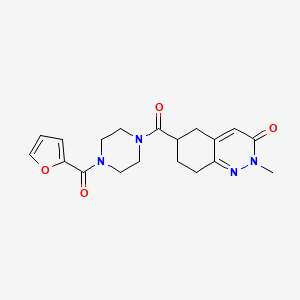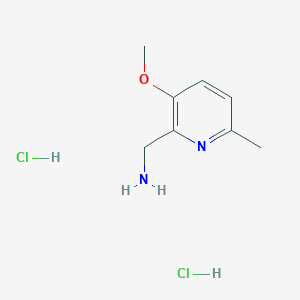
(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2287345-05-3 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 225.12 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
In Vitro and In Vivo Evaluation for Osteoporosis Prevention and Treatment
The derivative "3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6" has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. It demonstrated excellent in vitro profiles, significant plasma unbound fraction, and promising pharmacokinetics in rats, dogs, and monkeys, making it a candidate for clinical development to treat osteoporosis (Hutchinson et al., 2003).
Synthesis and Characterization of Zinc(II) Complexes
The synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of "(3-Methoxy-6-methylpyridin-2-yl)methanamine", were explored. These complexes were used as pre-catalysts for the ring-opening polymerization of rac-lactide, showcasing their potential in producing heterotactic-enriched polylactide, a key component in biodegradable plastics (Kwon, Nayab, & Jeong, 2015).
Antimicrobial Activity of Quinoline Derivatives
A new series of quinoline derivatives, including "[1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives", were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The compounds showed moderate to very good activities, comparable to first-line drugs, highlighting their potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications in Organic Synthesis
Derivatives of "(3-Methoxy-6-methylpyridin-2-yl)methanamine" have been utilized in catalytic applications, including selective hydroxylation of alkanes. Diiron(III) complexes involving these derivatives served as functional models for methane monooxygenases, demonstrating the effect of the capping ligand on alkane hydroxylation efficiency (Sankaralingam & Palaniandavar, 2014).
Synthesis of Complex Pharmaceutical Compounds
The compound "3-{2-oxo-3-[3-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)propyl]imidazolidin-1-yl}-3(S)-(6-methoxypyridin-3-yl)propionic acid" exemplifies the complexity of pharmaceutical compounds with multiple crystalline forms. Research into its hydration states, from anhydrous to pentahydrate forms, underlines the challenges in pharmaceutical formulation due to hydration-induced tablet cracking (Zhao et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(3-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKOGYFUZKRSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

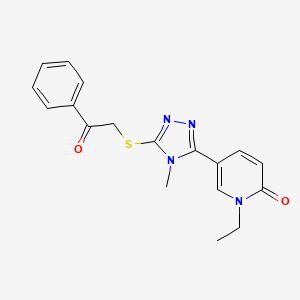

![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)
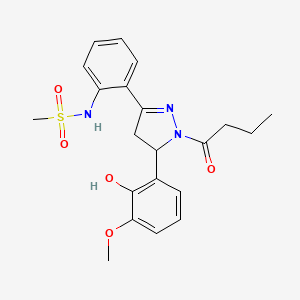
![4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine](/img/structure/B2874677.png)

![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)
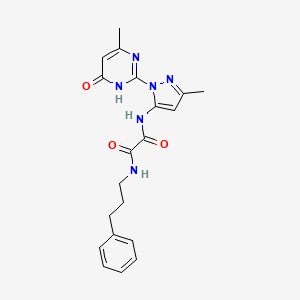
![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)
